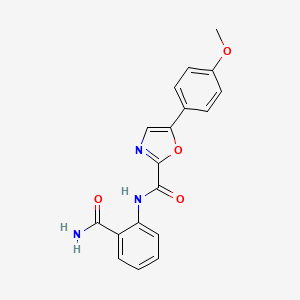

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Description

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 5 and a 2-carbamoylphenyl carboxamide moiety at position 2. The carbamoyl group (CONH₂) on the phenyl ring enhances hydrogen-bonding capacity, which may contribute to target binding or solubility.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-24-12-8-6-11(7-9-12)15-10-20-18(25-15)17(23)21-14-5-3-2-4-13(14)16(19)22/h2-10H,1H3,(H2,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLWTINBTOIDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the carbamoyl and methoxyphenyl groups contributes to its pharmacological profile. Understanding the structure is crucial for exploring its interactions with biological targets.

Research indicates that N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide may exert its effects through several mechanisms:

- MDM2 Inhibition : Similar compounds have been shown to inhibit MDM2, a protein that regulates p53, a critical tumor suppressor. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .

- TLR4 Pathway Modulation : The compound may also interact with Toll-like receptors (TLRs), particularly TLR4, which plays a significant role in immune response. Inhibition of TLR4 can reduce inflammation and improve outcomes in conditions like pneumonia .

Anticancer Effects

In vitro studies have demonstrated that N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate potent anti-proliferative effects:

| Cell Line | IC50 (nM) |

|---|---|

| SJSA-1 (osteosarcoma) | 190 |

| Other cancer lines | Varies |

These results suggest that the compound may be effective in targeting specific cancer types, particularly those with dysregulated MDM2 activity.

Anti-inflammatory Activity

The potential to modulate the TLR4 pathway suggests that this compound could also serve as an anti-inflammatory agent. The ability to inhibit TLR4 has been linked to decreased production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is essential for optimizing its biological activity:

- Substituents : Variations in the substituents on the oxazole ring can significantly impact binding affinity and biological activity. For instance, modifications to the methoxy group or the carbamoyl group can enhance potency against specific targets.

- Binding Affinity : Compounds structurally similar to N-(2-carbamoylphenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide have shown high binding affinities to MDM2, with K_i values often below 10 nM .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- MDM2 Inhibitors : A study highlighted a series of spirooxindoles that were modified to enhance their binding to MDM2, achieving IC50 values as low as 13 nM in cellular assays .

- TLR4 Inhibition : Research on natural products has identified compounds that effectively inhibit TLR4 signaling pathways, providing a framework for understanding how modifications in structure can enhance efficacy against inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on the Oxazole Core

The oxazole scaffold is widely modified to tune physicochemical and biological properties. Key analogs and their substituent differences are summarized below:

Electronic and Steric Considerations

- Methoxy vs. In contrast, the 4-fluoro analog () withdraws electrons, which may enhance binding to electron-rich targets like ATP-binding sites in kinases .

- Chloro and Methyl Groups : The dichloro compound () exhibits higher logP (predicted), favoring membrane penetration but risking off-target interactions. The methyl group at oxazole position 5 may restrict conformational flexibility compared to the target’s methoxy group .

- Azo Functionalization : The diazenylphenyl carboxamide () introduces a planar, conjugated system, which could improve π-π stacking but reduce stability under reducing conditions .

Hydrogen-Bonding and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.